Benoxaprofen Methyl Ester

Catalog No.
S13936498
CAS No.
M.F
C17H14ClNO3
M. Wt
315.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benoxaprofen Methyl Ester

Product Name

Benoxaprofen Methyl Ester

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

InChI

InChI=1S/C17H14ClNO3/c1-10(17(20)21-2)12-5-8-15-14(9-12)19-16(22-15)11-3-6-13(18)7-4-11/h3-10H,1-2H3

InChI Key

IGCCPQHJCXIHES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC

Benoxaprofen Methyl Ester is a derivative of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) with the chemical formula C₁₆H₁₂ClNO₃. It is known for its anti-inflammatory properties and has been primarily used in the treatment of conditions like arthritis. The compound's structure features a benzoxazole ring, which contributes to its unique biological activity, and it is classified as a racemic mixture consisting of two enantiomers: R(-) and S(+). The presence of a chlorophenyl group enhances its pharmacological effects but also introduces potential toxicity, particularly phototoxicity, associated with its photochemical behavior in biological systems .

That influence its pharmacokinetics and biological activity. Key reactions include:

  • Chiral Inversion: Benoxaprofen can undergo chiral inversion from the R(-) to the S(+) form, which is the active enantiomer responsible for its anti-inflammatory effects. This process involves acyl-CoA thioester intermediates and is catalyzed by epimerases .
  • Metabolic Pathways: The drug is metabolized primarily through glucuronidation and oxidation, with cytochrome P450 enzymes playing a significant role in its biotransformation. Notably, the S(+) enantiomer is more likely to undergo oxidative metabolism compared to the R(-) form .
  • Photo

Benoxaprofen exhibits significant biological activity primarily through its anti-inflammatory effects. Its mechanism of action involves:

  • Inhibition of Prostaglandin Synthesis: Like other NSAIDs, benoxaprofen inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Phototoxicity: The compound's ability to generate singlet oxygen and superoxide anions upon irradiation contributes to its phototoxic profile, resulting in skin reactions in some patients .
  • Hepatotoxicity: Chronic use has been associated with severe liver toxicity, including cholestatic jaundice, leading to its withdrawal from clinical use .

The synthesis of benoxaprofen involves several steps:

  • Sandmeyer Reaction: Diazotization of 2-(4-aminophenyl)propanenitrile followed by acid hydrolysis produces a phenolic compound.
  • Nitration and Reduction: The phenol is nitrated and subsequently reduced via catalytic hydrogenation to yield an aminophenol.
  • Hydrolysis and Esterification: Hydrolysis of the nitrile leads to the formation of an acid, which is then esterified.
  • Acylation and Cyclization: The resulting compound undergoes acylation with p-chlorobenzoyl chloride followed by cyclization to form benoxaprofen .

Benoxaprofen interacts with various biological systems:

  • Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, potentially altering their efficacy or increasing toxicity.
  • Biological Fluids Analysis: Studies have demonstrated efficient extraction methods for analyzing benoxaprofen in plasma and urine using UV spectroscopy or gas-liquid chromatography .

Benoxaprofen shares structural similarities with several other non-steroidal anti-inflammatory drugs. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
KetoprofenContains a propionic acid moietyMore potent anti-inflammatory effects
NaproxenHas a methoxy groupLess phototoxic compared to benoxaprofen
IbuprofenSimple propionic acid derivativeWidely used; lower hepatotoxic risk
FlurbiprofenFluorinated derivative of propionic acidHigher potency but similar safety profile
OxaprozinContains a thiazole ringDifferent metabolic pathway

Benoxaprofen's unique combination of structural features contributes to its distinct biological activity and safety profile compared to these similar compounds .

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Exact Mass

315.0662210 g/mol

Monoisotopic Mass

315.0662210 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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